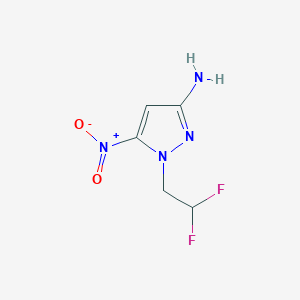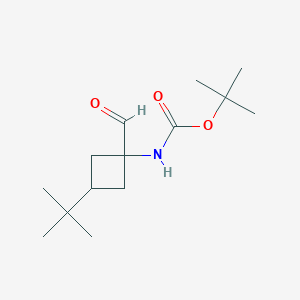
1-(2,2-Difluoroethyl)-5-nitropyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoroethyl)-5-nitropyrazol-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a nitro-substituted pyrazole derivative that is used as a building block for the synthesis of various other compounds.
Wirkmechanismus
The mechanism of action of 1-(2,2-Difluoroethyl)-5-nitropyrazol-3-amine is not well understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins in the body. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,2-Difluoroethyl)-5-nitropyrazol-3-amine has various biochemical and physiological effects. This compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been reported to have anti-inflammatory and antimicrobial activities. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2,2-Difluoroethyl)-5-nitropyrazol-3-amine in lab experiments is its versatility. This compound can be easily synthesized and used as a starting material for the synthesis of various other compounds. However, one of the limitations of using this compound is its potential toxicity. Researchers must take precautions when handling this compound to avoid any adverse effects.
Zukünftige Richtungen
There are many future directions for the research on 1-(2,2-Difluoroethyl)-5-nitropyrazol-3-amine. One of the most promising directions is the development of new biologically active compounds using this compound as a starting material. Researchers can also explore the potential applications of this compound in other fields, such as materials science and environmental science. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 1-(2,2-Difluoroethyl)-5-nitropyrazol-3-amine is a versatile compound that has many potential applications in various fields. The synthesis of this compound is relatively simple, and it has been used as a building block for the synthesis of various biologically active compounds. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. The future directions for research on this compound are promising, and it is expected to continue to be an important compound in scientific research.
Synthesemethoden
The synthesis of 1-(2,2-Difluoroethyl)-5-nitropyrazol-3-amine involves the reaction of 2,2-difluoroethanol with 5-nitropyrazole-3-carboxylic acid, followed by the reduction of the resulting ester with sodium borohydride. This method has been reported in the literature and has been used by many researchers for the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoroethyl)-5-nitropyrazol-3-amine has been used in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. Researchers have used this compound as a starting material for the synthesis of various biologically active compounds. These compounds have been tested for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Eigenschaften
IUPAC Name |
1-(2,2-difluoroethyl)-5-nitropyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N4O2/c6-3(7)2-10-5(11(12)13)1-4(8)9-10/h1,3H,2H2,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKQHDNAEKVELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1N)CC(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(2-Methoxyphenyl)-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B3007623.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3007626.png)
![N-(dimethylaminomethylidene)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3007627.png)
![[4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3007630.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3007633.png)


![N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide](/img/structure/B3007639.png)
